

Performance Showdown: 1,2-Polybutadiene Elastomers Versus Key Industry Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Butadiene

Cat. No.: B1212224

[Get Quote](#)

In the competitive landscape of elastomeric materials, 1,2-polybutadiene stands out for its unique combination of properties. This guide offers a detailed performance comparison between 1,2-polybutadiene-based elastomers and three widely used alternatives: Styrene-Butadiene Rubber (SBR), Polyisoprene, and Ethylene Propylene Diene Monomer (EPDM). This objective analysis, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in making informed material selections.

Key Performance Indicators: A Comparative Analysis

The selection of an elastomer is often dictated by its mechanical and dynamic properties. The following table summarizes the key performance indicators for 1,2-polybutadiene and its alternatives. It is important to note that the properties of elastomers can vary significantly based on their specific grade, formulation, and compounding.

Property	1,2-Polybutadiene (Syndiotactic)	Styrene-Butadiene Rubber (SBR)	Polyisoprene (Natural Rubber)	Ethylene Propylene Diene Monomer (EPDM)
Tensile Strength (MPa)	8.5 - 12.4[1]	>20[2]	>30[2]	>20[2]
Elongation at Break (%)	520 - 695[1]	~550[3]	>550	~550
Shore A Hardness	80 - 85[1]	40 - 90[2][3]	30 - 90[2]	50 - 90[2]
Tear Resistance	Good	Fair[2][4]	Very Good[2][4]	Fair[2][4]
Abrasion Resistance	Excellent[5]	Good to Excellent[2][4]	Excellent[2][4]	Good to Excellent[2]
Compression Set	Good	Good[2]	Excellent[2]	Good[2]
Ozone Resistance	Poor	Poor	Poor	Outstanding[2]
Low-Temperature Flexibility	Very Good	Very Good[2]	Very Good[2]	Very Good[2]

Delving into the Details: Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited, based on internationally recognized standards.

Tensile Strength and Elongation at Break (ASTM D412 / ISO 37)

This test determines the force required to stretch a rubber specimen until it breaks and the extent of that stretching.

- Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the elastomer.[\[6\]](#) The thickness and width of the narrow section are measured precisely.
- Test Procedure: The specimen is mounted in the grips of a tensile testing machine. The grips are separated at a constant rate, typically 500 mm/min, until the specimen ruptures.[\[6\]](#)[\[7\]](#)
- Data Acquisition: The force exerted on the specimen and the corresponding elongation are recorded throughout the test.
- Calculations:
 - Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.[\[8\]](#)
 - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[\[8\]](#)

Hardness (ASTM D2240 / ISO 48)

Hardness testing measures the resistance of the elastomer to indentation.

- Apparatus: A durometer, typically a Shore A scale for these types of elastomers, is used.[\[9\]](#)[\[10\]](#)
- Test Procedure: The durometer is pressed firmly against the flat surface of the elastomer specimen. The indenter of the durometer penetrates the material, and the hardness reading is taken from the dial or digital display.[\[11\]](#) The reading is typically taken within one second of firm contact.[\[11\]](#)
- Specimen Requirements: The specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness.[\[11\]](#)

Tear Strength (ASTM D624)

This test evaluates the resistance of an elastomer to tearing.

- Specimen Preparation: Specific shapes of test pieces (e.g., crescent, angle, or trouser) are used, often with a small initial cut or nick.[\[12\]](#)

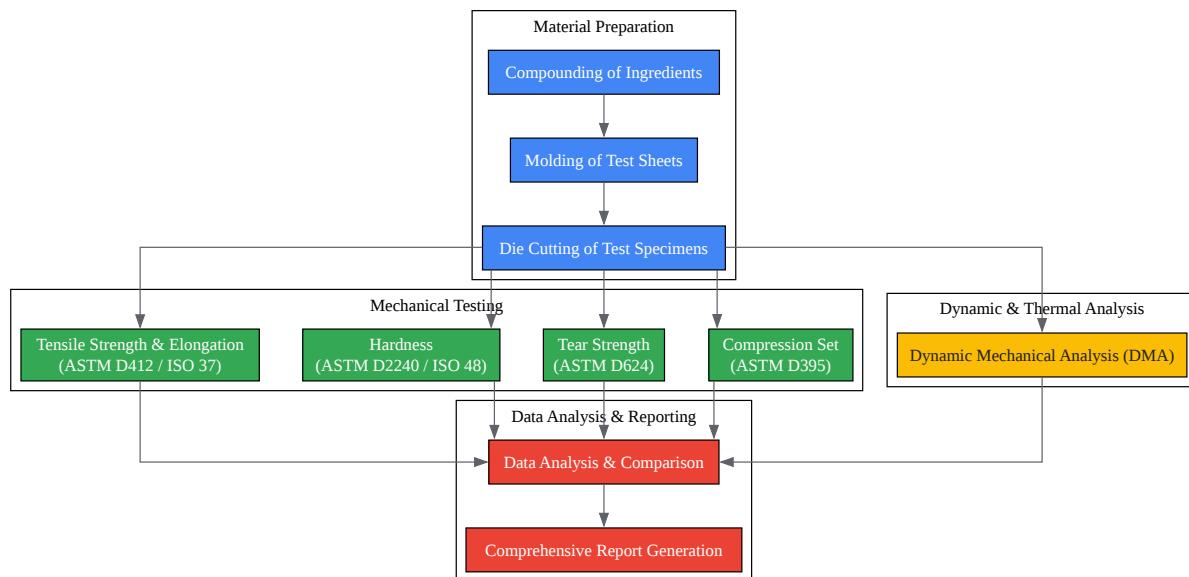
- **Test Procedure:** The specimen is clamped in a tensile testing machine, and the force required to propagate the tear is measured as the grips are pulled apart at a constant speed. [\[12\]](#)
- **Data Analysis:** The maximum force recorded during the tearing process is used to calculate the tear strength, which is expressed in force per unit of thickness. [\[12\]](#)

Compression Set (ASTM D395)

This method assesses the ability of an elastomer to retain its elastic properties after prolonged compression. [\[1\]](#) [\[13\]](#)

- **Specimen and Apparatus:** A cylindrical disc of the elastomer is compressed between two parallel steel plates using a compression device. [\[14\]](#)
- **Test Procedure:** The specimen is compressed to a specified percentage of its original height (typically 25%) and held at a constant temperature for a defined period (e.g., 22 hours at 70°C). [\[15\]](#)
- **Measurement:** After the compression period, the specimen is removed from the device and allowed to recover for 30 minutes at room temperature. The final thickness is then measured.
- **Calculation:** The compression set is calculated as the percentage of the original deflection that is not recovered. [\[12\]](#) A lower value indicates better resistance to permanent deformation. [\[12\]](#)

Dynamic Mechanical Analysis (DMA)


DMA is used to study the viscoelastic behavior of elastomers by applying an oscillatory force and measuring the material's response.

- **Principle:** A small sinusoidal strain is applied to a sample, and the resulting stress is measured. The phase lag between the stress and strain provides information about the material's damping characteristics.
- **Key Parameters:**

- Storage Modulus (E' or G'): Represents the elastic portion of the elastomer's response and is a measure of its stiffness.
- Loss Modulus (E'' or G''): Represents the viscous portion of the response and is related to the energy dissipated as heat.
- Tan Delta ($\tan \delta$): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping ability.
- Experimental Workflow: A temperature sweep is often performed, where the viscoelastic properties are measured as the temperature is varied at a constant frequency. This allows for the determination of the glass transition temperature (T_g), where the material transitions from a rigid, glassy state to a more rubbery state.

Experimental Workflow for Elastomer Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of elastomeric materials.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the characterization of elastomeric materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. artelrubber.co.uk [artelrubber.co.uk]
- 3. clwydcompounders.com [clwydcompounders.com]
- 4. elastoproxy.com [elastoproxy.com]
- 5. Polybutadiene - Wikipedia [en.wikipedia.org]
- 6. Ganpati Exim | Pursuing ExcellencePoly-Butadiene Rubber - Ganpati Exim | Pursuing Excellence [ganpatiexim.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. azom.com [azom.com]
- 9. xometry.pro [xometry.pro]
- 10. SHORE Hardness – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]
- 11. jsr.co.jp [jsr.co.jp]
- 12. Compression Set in Elastomers: Why It Matters for Seals and Gaskets - INCURE INC. [incurelab.com]
- 13. CN107207829B - Damped thermoplastic elastomer articles with low compression set - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Compression Set Test | Audia Elastomers [audiaelastomers.com]
- To cite this document: BenchChem. [Performance Showdown: 1,2-Polybutadiene Elastomers Versus Key Industry Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212224#performance-comparison-of-1-2-polybutadiene-based-elastomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com